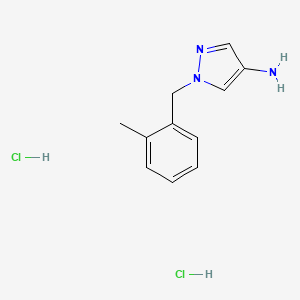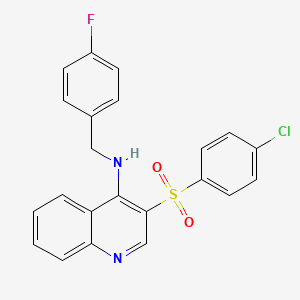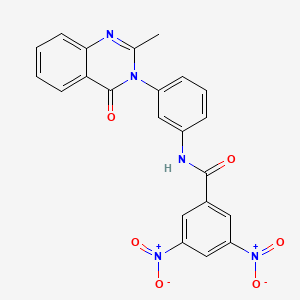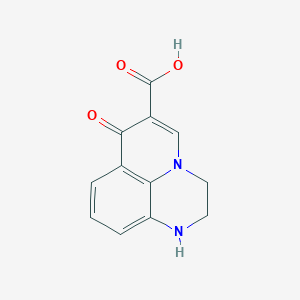
1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-Methylbenzyl)-1H-pyrazol-4-amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “1H” in the name indicates the presence of a hydrogen atom on the first carbon of the pyrazole ring. The “2-Methylbenzyl” group is attached to this carbon, and an amine group (-NH2) is attached to the fourth carbon of the ring. The “dihydrochloride” indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its constituent parts: the pyrazole ring, the 2-methylbenzyl group, and the amine group. The pyrazole ring is a planar, aromatic ring, which means it is flat and has a cyclic cloud of delocalized electrons. The 2-methylbenzyl group is a benzyl group (a benzene ring attached to a methylene group) with a methyl group attached to the second carbon of the benzene ring .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADEZVEPCCGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)
![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
![1-(prop-2-yn-1-yl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]piperidine-4-carboxamide](/img/structure/B2976434.png)





![N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2976445.png)